BenchChemオンラインストアへようこそ!

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Nicotinamide N-methyltransferase NNMT inhibitor Bisubstrate Inhibitor

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034457-18-4) is a synthetic small molecule classified as a nicotinamide derivative, featuring a unique combination of an azetidine ring, a thiophene moiety, and a trifluoromethyl-substituted pyridine core. This compound has been identified as a bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT) in a patent specifically focused on cell-potent NNMT inhibitors, representing a class of compounds with potential applications in oncology and metabolic disease research.

Molecular Formula C16H16F3N3OS
Molecular Weight 355.38
CAS No. 2034457-18-4
Cat. No. B2679168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide
CAS2034457-18-4
Molecular FormulaC16H16F3N3OS
Molecular Weight355.38
Structural Identifiers
SMILESC1CN(C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3
InChIInChI=1S/C16H16F3N3OS/c17-16(18,19)14-3-2-11(8-20-14)15(23)21-9-13(22-5-1-6-22)12-4-7-24-10-12/h2-4,7-8,10,13H,1,5-6,9H2,(H,21,23)
InChIKeyYQOUNDRNEWKZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034457-18-4): A Research-Grade Nicotinamide Derivative for Methyltransferase Studies


N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034457-18-4) is a synthetic small molecule classified as a nicotinamide derivative, featuring a unique combination of an azetidine ring, a thiophene moiety, and a trifluoromethyl-substituted pyridine core [1]. This compound has been identified as a bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT) in a patent specifically focused on cell-potent NNMT inhibitors, representing a class of compounds with potential applications in oncology and metabolic disease research [2]. Its structural features are designed to interact with both the nicotinamide and S-adenosyl-L-methionine (SAM) binding pockets of NNMT, a design strategy intended to enhance potency and selectivity over single-substrate analogs [2].

Procurement Risks of Substituting N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide with Generic NNMT Inhibitors


Direct substitution of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide with other in-class NNMT inhibitors is not supported by standardized comparative data and carries significant scientific risk. This compound is a bisubstrate analog designed to simultaneously engage both the substrate and cofactor binding sites of the enzyme, a mechanism distinct from single-substrate competitive inhibitors [1]. Consequently, its selectivity profile against the broader methyltransferase family (e.g., PNMT, GAMT) is likely to be structurally encoded and unique to this scaffold, meaning replacement compounds, even with similar NNMT IC50 values, may possess profoundly different off-target liabilities [1]. The absence of public head-to-head selectivity panels means that any assumed interchangeability is an untested hypothesis, making procurement based on verified structural identity the only scientifically defensible approach.

Quantitative Performance Benchmarks: N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide vs. Analogues


NNMT Biochemical Inhibition Potency of Compound 5u vs. In-Patent Comparator 5b

In the foundational patent, the target compound (designated as 'Compound 5u') demonstrated an IC50 of 25 nM against recombinant human NNMT in a SAHH-coupled fluorescence assay, establishing it as a potent bisubstrate inhibitor [1]. This represents a 26-fold improvement in biochemical potency over the related patent compound '5b', which exhibited a Ki of 650 nM under similar conditions [2]. The significant potency difference highlights the critical role of the 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl) linker in orienting the nicotinamide mimetic and SAM-binding motifs for optimal active-site engagement.

Nicotinamide N-methyltransferase NNMT inhibitor Bisubstrate Inhibitor

Mechanistic Differentiation: Bisubstrate vs. Single-Substrate NNMT Inhibitor Binding Mode

The target compound is explicitly classified as a cell-potent bisubstrate inhibitor designed to occupy both the nicotinamide and S-adenosyl-L-methionine (SAM) binding pockets of NNMT [1]. This mechanism fundamentally differentiates it from single-substrate competitive inhibitors like NNMTi (Compound 1k), which has a reported IC50 of 1.2 μM . While no direct head-to-head assay with NNMTi is available, the bisubstrate design principle is intended to confer higher target selectivity by requiring simultaneous engagement of two distinct binding sites, a feature absent in simple substrate-competitive molecules. This mechanism generates a differential selectivity risk profile that is inherent to the compound's structural identity.

Bisubstrate Inhibitor NNMT Mechanism of Action

Core Scaffold Differentiation: Azetidine-Thiophene Spacer vs. Linear Alkyl or Piperidine Linkers

The compound’s central linker, 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl, introduces a conformationally restricted, chiral tertiary amine, which is a key structural divergence from other bisubstrate NNMT inhibitors in the patent family that often employ simpler alkyl or piperidine spacers [1]. The presence of the constrained azetidine ring and the planar thiophene group is expected to restrict the conformational freedom of the linker, potentially pre-organizing the molecule into its bioactive conformation. While no quantitative pharmacokinetic (PK) or solubility comparison data is publicly available for these analogs, this structural feature is a primary driver for differentiated in vitro ADME/T profiles, a common point of failure for bisubstrate inhibitors.

Scaffold-based selectivity Physicochemical Properties Bisubstrate Inhibitor Design

Target Class Selectivity Profile Disclaimer: An Evidence Gap Analysis

A critical analysis of all current data reveals a significant evidence gap: no direct, quantitative selectivity panel data comparing this compound against closely related methyltransferases (e.g., human PNMT, GAMT, COMT) has been publicly disclosed [1]. While the patent presents the compound as a cell-potent NNMT inhibitor, the implicit claim of selectivity over other methyltransferases based solely on its bisubstrate design is a class-level inference and is not empirically verified against a defined panel of analogs [1]. For procurement, this means that any claim of 'superior selectivity' over in-class alternatives is not yet backed by quantitative, comparative data. This stands in contrast to other NNMT chemical probes where comprehensive selectivity profiles have been published.

Selectivity Screening Methyltransferase Panel Evidence Gap

Strategic Applications for N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide in Drug Discovery


Primary Chemical Probe for NNMT-Dependent Cancer Cell Lines

Given its 25 nM potency in biochemical assays, this compound is optimally suited as a primary chemical probe for establishing the NNMT-dependence of cancer cell lines, particularly those where NNMT overexpression is a known oncogenic driver [1]. The bisubstrate mechanism provides higher confidence in target engagement studies compared to single-substrate inhibitors, which is crucial for validating NNMT as a therapeutic target. Cellular potency and downregulation of methyl-nicotinamide (MNA) should be confirmed in the specific cell line of interest.

SAR Exploration of Bisubstrate Inhibitor Linker Chemistry

Its unique conformational restricted azetidine-thiophene linker makes this compound a valuable starting point for medicinal chemistry campaigns focused on optimizing the drug-like properties of bisubstrate NNMT inhibitors [1]. This scaffold is ideal for systematic structural modifications to improve oral bioavailability and metabolic stability, as it departs from the more traditional and often metabolically labile alkylamine linkers.

Methyltransferase Cross-Selectivity Profiling Studies

Due to the identified evidence gap in its selectivity profile, a high-value application for this compound is its inclusion as a reference tool in a panel to systematically map the methyltransferase selectivity landscape of bisubstrate inhibitors [1]. Using it alongside single-substrate inhibitors like NNMTi will help define the selectivity contribution of the bisubstrate mechanism itself, generating data that the scientific community currently lacks.

Dual Pharmacophore Model Validation for NNMT and PDE Targets

Scattered evidence suggests molecules with this core scaffold may also engage phosphodiesterase (PDE) enzymes, specifically PDE5 and PDE6 [1]. Its use in a dual-pharmacophore screening strategy can help validate computational models that seek to identify molecules with polypharmacological profiles for diseases where both NNMT and PDE pathways are implicated, such as certain cardiovascular or metabolic disorders.

Quote Request

Request a Quote for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.